Cas no 102719-89-1 (Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)-)
![Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)- structure](https://it.kuujia.com/scimg/cas/102719-89-1x500.png)
102719-89-1 structure
Nome del prodotto:Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)-
Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)-
- (-)-3-Methyl-N-[5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl]butanamide
- 3-methyl-N-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydropyrrolo[1,2-c][1,3]oxazepin-3-yl)butanamide
- Cyclocarbamide A
- 3-Methyl-N-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydro-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)butanimidic acid
- 102719-89-1
- (-)-3-Methyl-N-[5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl]butanamid
- DTXSID20908019
- Butanamide, 3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo(1,2-c)(1,3)oxazepin-3-yl)-, (-)-
- (-)-Cyclocarbamide A
-
- Inchi: InChI=1S/C14H20N2O4/c1-8(2)7-11(17)15-13-9(3)12(18)10-5-4-6-16(10)14(19)20-13/h8,10H,4-7H2,1-3H3,(H,15,17)
- Chiave InChI: OOVIDZVWKLFZSZ-UHFFFAOYSA-N
- Sorrisi: CC(CC(NC1OC(=O)N2CCCC2C(=O)C=1C)=O)C
Proprietà calcolate
- Massa esatta: 280.1424
- Massa monoisotopica: 280.142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 482
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 75.7Ų
Proprietà sperimentali
- Densità: 1.23
- Punto di ebollizione: 461°Cat760mmHg
- Punto di infiammabilità: 232.6°C
- Indice di rifrazione: 1.543
- PSA: 75.71
- LogP: 2.34210
Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)- Letteratura correlata
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
102719-89-1 (Butanamide,3-methyl-N-(5a,6,7,8-tetrahydro-4-methyl-1,5-dioxo-1H,5H-pyrrolo[1,2-c][1,3]oxazepin-3-yl)-,(-)-) Prodotti correlati
- 2228814-25-1(2-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine)
- 66823-52-7(1-Propanone, 1-(4-methoxyphenyl)-2-(methylthio)-)
- 1021257-83-9(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide)
- 1416981-42-4(methyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate)
- 83420-59-1(Pyridine,4-(4-iodophenyl)-)
- 3361-22-6(Acetic acid, (2-acetyl-3-hydroxyphenoxy)-)
- 1227571-46-1(4-Bromomethyl-2,3-difluoropyridine)
- 2172015-11-9(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)-3-methylbutanoic acid)
- 1807077-38-8(5-(Aminomethyl)-2-cyano-3-(difluoromethyl)-4-iodopyridine)
- 946313-84-4(2-methoxy-N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
